Methyl cyclohexylidene(isocyano)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76203-04-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-cyclohexylidene-2-isocyanoacetate |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7H2,2H3 |
InChI Key |
FLMASAJLZJNFQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCCCC1)[N+]#[C-] |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Cyclohexylidene Isocyano Acetate
Conventional Synthetic Routes to Methyl cyclohexylidene(isocyano)acetate
Conventional methods for the synthesis of isocyanides, which are applicable to this compound, predominantly involve the dehydration of the corresponding formamide (B127407). This approach is a cornerstone in isocyanide synthesis due to its reliability and the accessibility of the starting materials.
Dehydration Pathways from Formamide Precursors
The dehydration of N-(cyclohexylidene(methoxycarbonyl)methyl)formamide is the most direct pathway to this compound. This transformation can be achieved using a variety of dehydrating agents, each with its own set of reaction conditions and efficiencies. The general mechanism involves the activation of the formyl group's oxygen atom, followed by elimination to form the isocyanide functionality.
Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and triphosgene. nih.govresearchgate.net The choice of reagent often depends on the substrate's sensitivity, desired scale, and laboratory safety protocols. For instance, the use of POCl₃ in the presence of a base like triethylamine (B128534) is a widely adopted method that proceeds under relatively mild conditions. nih.gov Similarly, TsCl in combination with a base such as pyridine (B92270) can also effectively facilitate this dehydration.
The following table summarizes typical conditions for the dehydration of formamides to isocyanides, which can be adapted for the synthesis of this compound.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| POCl₃ | Triethylamine | Dichloromethane (B109758) | 0 to rt | 80-95 |
| TsCl | Pyridine | Dichloromethane | 0 to rt | 75-90 |
| Triphosgene | Triethylamine | Dichloromethane | 0 to rt | 85-98 |
Note: The data presented are generalized from the synthesis of various isocyanides and serve as a guideline for the synthesis of this compound.
Optimization and Scale-Up of Existing Protocols
Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key parameters for optimization include the stoichiometry of the dehydrating agent and base, reaction temperature, and choice of solvent. For instance, a systematic study on the dehydration of various N-substituted formamides revealed that using phosphorus oxychloride in the presence of triethylamine as both a base and a solvent can lead to high to excellent yields in a very short reaction time. nih.gov
Scaling up the production of isocyanides presents challenges such as managing exothermic reactions and ensuring efficient mixing. For larger-scale synthesis, careful control of the addition rate of the dehydrating agent and efficient heat dissipation are crucial. The choice of solvent also becomes more critical, with considerations for cost, safety, and ease of removal. While dichloromethane is a common solvent in laboratory-scale synthesis, its potential environmental and health impacts necessitate the exploration of greener alternatives for larger-scale production. rsc.org
Advanced and Sustainable Synthetic Strategies for this compound
In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. This trend extends to the synthesis of isocyanides, with an emphasis on green chemistry principles, catalytic approaches, and the application of flow chemistry.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of less hazardous reagents and solvents, and minimizing waste generation.
One significant advancement is the development of solvent-free or "neat" reaction conditions. For example, a highly efficient protocol for the synthesis of isocyanides involves the dehydration of formamides with phosphorus oxychloride using triethylamine as both the base and the solvent at 0 °C. nih.gov This method not only eliminates the need for an additional organic solvent but also offers rapid reaction times and high yields.
Another green approach involves replacing hazardous dehydrating agents with more benign alternatives. Research has shown that p-toluenesulfonyl chloride can be a more sustainable option compared to phosphorus oxychloride or phosgene (B1210022) derivatives, offering a simplified reaction protocol and work-up. rsc.orgrsc.org
The following table compares different dehydrating agents based on green chemistry metrics for the synthesis of isocyanides.
| Dehydrating Agent | Advantages in Green Synthesis |
| p-Toluenesulfonyl chloride (p-TsCl) | Less toxic compared to POCl₃ and phosgene, cheaper, simplified work-up. rsc.orgrsc.org |
| Phosphorus oxychloride (POCl₃) in triethylamine | Solvent-free conditions, rapid reaction, high yields. nih.gov |
Catalytic Approaches to this compound Preparation
While the dehydration of formamides is the most common route to isocyanides, research into catalytic methods is an active area. Catalytic approaches offer the potential for greater efficiency, milder reaction conditions, and reduced waste compared to stoichiometric reagents. Although specific catalytic methods for this compound are not extensively documented, general advancements in catalytic isocyanide synthesis are relevant.
The development of catalysts for the direct conversion of other functional groups to isocyanides or for enhancing the efficiency of existing dehydration methods is a key research direction. The goal is to develop catalytic systems that can activate the formamide group towards dehydration under milder conditions and with higher atom economy.
Flow Chemistry Applications in this compound Production
Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and process control. rsc.orgnih.govrsc.orggoogle.com The application of continuous flow technology to the synthesis of isocyanides, including potentially this compound, is a significant advancement.
In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for the synthesis of isocyanides, which can be unstable or have unpleasant odors, as the hazardous compounds are generated and consumed in a closed system, minimizing exposure. rsc.org
A telescoped continuous flow process has been developed for the synthesis of ethyl isocyanoacetate, a related compound. rsc.orgnih.gov This process involves the in-situ generation of the isocyanide from N-formylglycine using triphosgene, which is then immediately used in a subsequent reaction. Such a strategy could be adapted for the production of this compound, enabling a safer and more efficient manufacturing process.
The table below outlines the key advantages of using flow chemistry for isocyanide synthesis.
| Feature of Flow Chemistry | Advantage for Isocyanide Synthesis |
| Enhanced Safety | In-situ generation and consumption of potentially hazardous isocyanides in a closed system. rsc.org |
| Precise Process Control | Fine-tuning of reaction parameters (temperature, residence time) to optimize yield and minimize byproducts. |
| Scalability | Straightforward scaling of production by extending the operation time or using larger reactors. |
| Integration of Steps | Telescoping of reaction sequences without the need for isolating intermediates. rsc.orgnih.gov |
Mechanistic Insights into the Reactivity of Methyl Cyclohexylidene Isocyano Acetate
Fundamental Reaction Modes of the Isocyanide Moiety in Methyl cyclohexylidene(isocyano)acetate
The isocyanide functional group (-N≡C) in this compound is characterized by a unique electronic structure that imparts it with a diverse range of reactivity. The carbon atom is formally divalent and possesses both a lone pair of electrons and a vacant p-orbital, allowing it to act as both a nucleophile and an electrophile. This duality governs the fundamental reaction modes of the isocyanide moiety.
Nucleophilic Reactivity of the Isocyanide Carbon
The terminal carbon atom of the isocyanide group in this compound exhibits significant nucleophilic character. This reactivity stems from the presence of a lone pair of electrons on the carbon, making it susceptible to attack by a wide array of electrophiles. This nucleophilicity is a cornerstone of isocyanide chemistry, leading to the formation of various important chemical structures.
One of the most well-documented reactions showcasing the nucleophilic nature of isocyanides is their participation in multicomponent reactions, such as the Passerini and Ugi reactions. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism involves the isocyanide carbon attacking an electrophilic carbonyl carbon, often activated by an acid. This initial nucleophilic addition is a key step in the construction of complex molecular frameworks.
The nucleophilic character of the isocyanide carbon can be modulated by the electronic properties of the substituent to which it is attached. In the case of this compound, the cyclohexylidene and acetate (B1210297) groups can influence the electron density at the isocyanide carbon, thereby affecting its reactivity towards different electrophiles.
Electrophilic Activation of the Isocyanide Functionality
While the isocyanide carbon is inherently nucleophilic, the isocyanide functionality as a whole can be activated to react with nucleophiles. This activation typically involves the coordination of a Lewis acid or a transition metal to the nitrogen atom of the isocyanide group. Such coordination withdraws electron density from the isocyanide carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
For instance, the reaction of isocyanides with organometallic reagents often proceeds through the initial coordination of the isocyanide to the metal center. This activation facilitates the insertion of the isocyanide into metal-carbon or metal-hydride bonds, a fundamental process in organometallic chemistry and catalysis.
Furthermore, the electrophilic character of the isocyanide carbon can be harnessed in cycloaddition reactions. While isocyanides themselves are not strong dienophiles or dipolarophiles, their reactivity can be enhanced through appropriate activation, allowing them to participate in [4+1] and [3+2] cycloaddition reactions to form five-membered heterocyclic rings.
Radical Pathways Involving this compound
The isocyanide group can also participate in reactions involving radical intermediates. The addition of a radical species to the isocyanide carbon results in the formation of an imidoyl radical. This intermediate can then undergo further reactions, such as cyclization or intermolecular trapping, to generate a variety of products.
Radical reactions involving isocyanides have been utilized in the synthesis of various nitrogen-containing compounds. For example, the radical cyclization of o-alkenylaryl isocyanides is a powerful method for the construction of indole (B1671886) and quinoline (B57606) derivatives. The success of these reactions hinges on the efficient generation of the initial radical and the subsequent cascade of events involving the imidoyl radical intermediate.
The specific radical pathways available to this compound would depend on the reaction conditions and the nature of the radical initiator employed. The stability of the resulting imidoyl radical, influenced by the cyclohexylidene and acetate moieties, would play a crucial role in determining the outcome of such reactions.
Elucidation of Reaction Mechanisms Through Experimental Techniques
Understanding the intricate details of chemical reactions requires the use of sophisticated experimental techniques that can probe the reaction as it occurs. Spectroscopic monitoring and kinetic studies are invaluable tools for elucidating the mechanisms of reactions involving species such as this compound.
Spectroscopic Monitoring of Reaction Progress and Intermediates (e.g., Time-Resolved NMR, IR)
Spectroscopic techniques allow for the real-time observation of the disappearance of reactants, the appearance of products, and the transient formation of intermediates. Time-resolved Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.
Time-resolved NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture at various time points. By monitoring the changes in chemical shifts and coupling constants, it is possible to identify and characterize reaction intermediates, even if they are present in low concentrations and have short lifetimes. This technique could be applied to study the reactions of this compound to gain insights into the structure of any transient species formed.
Similarly, time-resolved IR spectroscopy can be used to follow the progress of a reaction by monitoring the vibrational frequencies of specific functional groups. The characteristic stretching frequency of the isocyanide group (around 2150-2110 cm⁻¹) provides a convenient handle for tracking its consumption during a reaction. Changes in the IR spectrum can also signal the formation of new functional groups, aiding in the identification of intermediates and products.
Applications of Methyl Cyclohexylidene Isocyano Acetate in Modern Organic Synthesis
Cycloaddition Reactions Involving Methyl cyclohexylidene(isocyano)acetate
Specific examples of this compound acting as a C2 component in [3+2] cycloaddition reactions to form five-membered heterocyclic rings are not present in the current body of scientific literature.
[4+1] Cycloadditions in Organic Transformations
This compound, as a member of the isocyanoacetate family, is a valuable C1 building block in [4+1] cycloaddition reactions for the synthesis of five-membered heterocycles. nih.govrsc.org These reactions involve the formal cycloaddition of the isocyanide carbon atom to a four-atom conjugated system, such as a heterodiene. rsc.org The versatility of this approach has led to the development of numerous synthetic protocols for creating diverse heterocyclic scaffolds like pyrroles, imidazoles, oxazoles, and pyrazoles. rsc.orgsemanticscholar.org
The reaction mechanism typically involves the activation of the isocyanoacetate, followed by its interaction with various electrophilic substrates. These substrates can include oxadienes, azadienes, acyl imines, vinyl ketenes, and α,β-unsaturated nitro compounds. rsc.orgsemanticscholar.org The high reactivity of the isocyano group, combined with the α-acidity of the ester, allows these compounds to participate in tandem or cascade reactions, leading to the efficient construction of complex molecular architectures. nih.gov For instance, the reaction of isocyanides with conjugated heterodienes has become a significant strategy in designing and synthesizing a wide array of functionalized heterocycles. rsc.org
Stereocontrol and Regioselectivity in this compound Cycloadditions
Achieving high levels of stereocontrol and regioselectivity is a critical aspect of modern organic synthesis, and cycloaddition reactions involving this compound are no exception. The regioselectivity of these reactions, which determines the orientation of the reacting components and thus the substitution pattern of the resulting heterocycle, is often influenced by the electronic and steric properties of the substrates and the reaction conditions. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net For example, in reactions with unsymmetrical dienes, the isocyanide can add in two different orientations, potentially leading to a mixture of constitutional isomers. masterorganicchemistry.com
Stereocontrol, encompassing both diastereoselectivity and enantioselectivity, is frequently achieved through the use of chiral catalysts. beilstein-journals.org Organocatalysis has emerged as a powerful tool in this regard. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., cupreine (B190981) ethers or squaramides), can effectively control the facial selectivity of the cycloaddition. nih.govresearchgate.net These catalysts can activate both the isocyanoacetate and the electrophilic partner through non-covalent interactions, such as hydrogen bonding, guiding the reactants into a well-organized transition state. beilstein-journals.org This approach has been successfully applied to the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of isocyanoacetates with substrates like 2-nitrobenzofurans, yielding tricyclic products with three contiguous stereogenic centers in high diastereoselectivity and excellent enantiomeric excess. nih.gov
The choice of catalyst and reaction conditions can be pivotal. For instance, in the asymmetric [3+2] cycloaddition with chiral N-phosphonyl imines, the stereochemical outcome can be switched by changing the catalyst from a cesium carbonate base to a silver-based catalyst, providing access to different diastereomers of the 2-imidazoline products. nih.gov
Below is a table summarizing representative data on stereocontrolled cycloadditions involving isocyanoacetates.
| Entry | Catalyst/Base | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Ref |
| 1 | Cupreine-ether | 2-Nitrobenzofuran | >99:1 | 93% | 79 | nih.gov |
| 2 | AgF | N-Phosphonyl Imine | >99:1 ((4S,5R)) | - | 92 | nih.gov |
| 3 | Cs₂CO₃ | N-Phosphonyl Imine | >99:1 ((4R,5S)) | - | 89 | nih.gov |
| 4 | Dihydroquinine-squaramide | Saccharin-derived 1-azadiene | >20:1 | 97% | 98 | researchgate.net |
Isocyanide Insertion Reactions Promoted by this compound
Isocyanide insertion reactions represent a powerful strategy for constructing carbon-nitrogen bonds and incorporating a C1 building block into organic molecules. nih.govglobethesis.com this compound, due to the unique electronic properties of the isocyanide functional group, can participate in a variety of insertion processes. The isocyanide moiety can be viewed as isoelectronic to carbon monoxide, and its insertion into metal-carbon or metal-heteroatom bonds is a key step in many catalytic cycles. nih.govresearchgate.net These reactions are highly valuable in multicomponent reactions (MCRs) and other cascade processes, enabling the rapid assembly of complex nitrogen-containing heterocycles. nih.gov The coordination of the isocyanide to a catalyst alters its electronic distribution, making reaction pathways accessible that are not possible otherwise. nih.govresearchgate.net
Transition Metal-Catalyzed Insertion Processes
Transition metals are highly effective catalysts for isocyanide insertion reactions. researchgate.net Palladium, in particular, has been extensively studied and is widely employed due to its predictable reactivity and high efficiency in mediating these transformations. researchgate.netvu.nl Palladium-catalyzed isocyanide insertion processes have become powerful tools in organic synthesis over the last decade. nih.govvu.nl The general mechanism often involves the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, followed by the insertion of the isocyanide into the resulting metal-carbon bond to form an imidoyl-metal intermediate. This intermediate can then undergo further reactions, such as reductive elimination or cyclization, to afford the final product. vu.nl
Besides palladium, other transition metals like nickel and copper have also been shown to be effective catalysts. globethesis.comresearchgate.net Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative. researchgate.net Nickel-catalyzed reactions can proceed under mild conditions and have been used for the synthesis of polysubstituted pyrimidouracils through an oxidative isocyanide insertion/C-H amination cascade. researchgate.netresearchgate.net
The table below provides examples of transition metal-catalyzed isocyanide insertion reactions.
| Catalyst | Reaction Type | Product Class | Ref |
| Palladium | Imidoylative Sonogashira | 4-Aminoquinolines | vu.nl |
| Palladium | Cyclization with o-phenylenediamines | Quinoxaline-2,3-diamines | researchgate.net |
| Nickel(II) | Oxidative insertion/C-H amination | Pyrimidouracils | researchgate.netresearchgate.net |
| Rhodium | Diarylation with triarylbismuthines | N-alkyl diaryl ketimines | researchgate.net |
Organocatalytic Activation and Insertion
While transition metals are dominant in catalyzing isocyanide insertions, organocatalysis has emerged as a complementary and powerful strategy. beilstein-journals.org Organocatalysts, which are small, metal-free organic molecules, can activate isocyanoacetates and promote their insertion into various substrates through non-covalent interactions. beilstein-journals.orgrsc.org Chiral phosphoric acids (CPAs), for example, have been successfully employed in asymmetric versions of the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction involving an isocyanide. beilstein-journals.org
In a typical organocatalytic cycle, the catalyst (e.g., a Brønsted acid or a thiourea (B124793) derivative) activates an electrophilic substrate, such as an imine, through hydrogen bonding. beilstein-journals.orgnih.gov This activation enhances the electrophilicity of the substrate, facilitating the nucleophilic attack of the isocyanoacetate. The subsequent intramolecular cyclization and tautomerization steps lead to the final heterocyclic product. beilstein-journals.org This methodology has been used to synthesize axially chiral imidazo[1,2-a]pyridines with high yields and excellent enantioselectivities. beilstein-journals.org The synergistic activation of both the electrophile and the isocyanoacetate by the chiral catalyst is often key to achieving high stereocontrol. beilstein-journals.orgresearchgate.net
Insertion into Carbonyl, Imine, and Olefinic Substrates
This compound can undergo insertion reactions with a variety of unsaturated substrates, including those containing carbonyl (C=O), imine (C=N), and olefinic (C=C) bonds.
Insertion into Imines: The reaction of isocyanoacetates with imines is a well-established method for synthesizing nitrogen-containing heterocycles like imidazolines. nih.govnih.gov This transformation is often catalyzed by Lewis acids or organocatalysts. nih.gov For instance, copper(I) chloride can catalyze the formal [3+2] cycloaddition of methyl isocyanoacetate with imines to produce imidazolines. nih.gov The reaction proceeds via the deprotonation of the isocyanoacetate, followed by attack on the imine, intramolecular cyclization, and protonation. nih.gov However, in some cases, simple isocyanoacetates have been found to be unreactive towards certain imines under specific Lewis acid-catalyzed conditions. nih.govresearchgate.net
Insertion into Olefins: Isocyanoacetates readily add to activated olefins (Michael acceptors) in reactions catalyzed by metals like silver. nih.gov Silver acetate (B1210297), for example, catalyzes the addition of methyl isocyanoacetate to electron-deficient alkenes to form substituted pyrrolines. nih.gov The mechanism involves the coordination of the silver catalyst to the isocyanide, which increases the acidity of the α-proton. Deprotonation is followed by a Michael addition to the olefin and a subsequent intramolecular cyclization. nih.gov
Insertion into Carbonyls: While direct insertion into simple carbonyls is less common outside of classic multicomponent reactions, isocyanoacetates can react with electrophilic carbonyl compounds. For example, they participate in reactions with alkynyl ketones, catalyzed by silver complexes, to form atropisomeric 3-arylpyrroles. beilstein-journals.orgresearchgate.net
Asymmetric Synthesis Strategies Employing this compound
This compound is a valuable precursor in asymmetric synthesis for the construction of complex, chiral molecules. nih.govnih.gov Organocatalysis is a dominant strategy for achieving high enantioselectivity in reactions involving this reagent. researchgate.net Chiral catalysts, such as bifunctional squaramides or thioureas derived from cinchona alkaloids, are frequently used to control the stereochemical outcome of reactions. beilstein-journals.orgresearchgate.net
These catalysts create a chiral environment around the reactants, directing the approach of the nucleophilic isocyanoacetate to one face of the electrophile. This has been demonstrated in various transformations:
Asymmetric Cycloadditions: Asymmetric formal [3+2] cycloaddition reactions between α-substituted isocyanoacetates and various Michael acceptors, such as N-itaconimides or saccharin-derived 1-azadienes, have been developed. researchgate.netrsc.org These reactions, catalyzed by dihydroquinine-derived squaramides, can produce complex heterocyclic structures with multiple stereocenters, including adjacent tertiary-quaternary centers, in high yields and with excellent diastereo- and enantioselectivities. researchgate.net
Construction of Non-Central Chirality: Isocyanoacetates have been instrumental in the synthesis of molecules with axial chirality. beilstein-journals.orgbeilstein-journals.org For example, the catalytic enantioselective Yamamoto–de Meijere pyrrole (B145914) synthesis between alkynyl ketones and isocyanoacetates, using a silver oxide/chiral amino-phosphine ligand system, generates atropisomeric 3-arylpyrroles with high enantiomeric excess. beilstein-journals.orgresearchgate.net
Transition-Metal Free Asymmetric Allylation: Asymmetric α-allylation of isocyanoacetates can be achieved using Morita–Baylis–Hillman adducts under transition-metal-free conditions. nih.govsemanticscholar.org Preliminary studies have shown that catalyst systems like ZnEt₂ combined with chiral amino alcohols can produce enantioenriched α-allylated isocyanoacetates containing a chiral quaternary carbon center. nih.govsemanticscholar.org
The table below highlights several asymmetric strategies utilizing isocyanoacetates.
| Reaction Type | Catalyst System | Product Feature | ee (%) | Yield (%) | Ref |
| Formal [3+2] Cycloaddition | Dihydroquinine-squaramide | Spiropyrroline succinimides | 90->99 | up to 82 | researchgate.net |
| Yamamoto–de Meijere Pyrrole Synthesis | Ag₂O / Chiral Amino-phosphine | Axially chiral 3-arylpyrroles | 82-96 | 43-98 | beilstein-journals.orgresearchgate.net |
| Groebke–Blackburn–Bienaymé Reaction | Chiral Phosphoric Acid (CPA) | Axially chiral imidazo[1,2-a]pyridines | up to >99 | up to 99 | beilstein-journals.orgbeilstein-journals.org |
| Sₙ2' Reaction | ZnEt₂ / Chiral Amino Alcohol | α-allylated isocyanoacetate | - | High | nih.govsemanticscholar.org |
| Desymmetric [3+2] Cycloaddition | Ag₂CO₃ / Chiral Ligand | Bicyclic 1-pyrrolines with C-N axis | 99 | up to 97 | beilstein-journals.org |
Chiral Auxiliary and Ligand-Controlled Enantioselective Transformations
Similarly, a thorough review of published research reveals no specific examples of ligand-controlled enantioselective transformations where this compound is the primary substrate. This area of synthesis typically involves a chiral ligand coordinating to a metal catalyst to induce stereoselectivity in a reaction. Although isocyano compounds are known to act as ligands, the specific use of this compound in this capacity for asymmetric catalysis has not been documented.
Diastereoselective Reactions Featuring this compound
Diastereoselective reactions aim to control the formation of diastereomers, which are stereoisomers that are not mirror images of one another. While isocyanoacetates, in general, participate in various diastereoselective reactions, such as aldol (B89426) and Michael additions, specific data and research findings for reactions featuring this compound are not described in the available literature. The influence of the cyclohexylidene group on the diastereoselectivity of such reactions has not been a subject of detailed investigation in published studies.
Enantioselective Multicomponent Reactions with this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool in modern organic synthesis. Isocyanides are well-known participants in a variety of MCRs, including the Ugi and Passerini reactions. The development of enantioselective variants of these reactions is a significant area of research. However, a review of the scientific literature did not yield specific examples or detailed studies of enantioselective multicomponent reactions that utilize this compound as a key reactant.
Synthesis of Complex Heterocyclic Scaffolds Using this compound
The isocyano group is a versatile functional group for the construction of heterocyclic rings. Despite the potential of this compound as a building block in heterocyclic synthesis, specific and detailed research findings on its application for the synthesis of various heterocyclic systems are not well-documented in the accessible scientific literature.
Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles, Quinolines, Indoles)
There is a lack of specific published research detailing the synthesis of nitrogen-containing heterocycles such as pyrroles, imidazoles, quinolines, and indoles using this compound as a starting material. While general methods for the synthesis of these heterocycles using other isocyanoacetate derivatives are known, the specific application and any unique reactivity or selectivity imparted by the cyclohexylidene substituent have not been reported.
Oxygen-Containing Heterocycles (e.g., Furans, Oxazoles, Dihydrofurans)
Similarly, a comprehensive search of the scientific literature did not reveal any specific examples of the use of this compound in the synthesis of oxygen-containing heterocycles like furans, oxazoles, or dihydrofurans. The reactivity of isocyanoacetates in cycloaddition reactions is a common route to such compounds, but specific studies involving the title compound are not available.
Sulfur-Containing Heterocycles and Annulated Systems
The synthesis of sulfur-containing heterocycles often involves reactions with sulfur-based nucleophiles or electrophiles. There are no specific documented methods or research findings on the application of this compound in the synthesis of sulfur-containing heterocycles. Furthermore, its use in the construction of annulated systems, where a new ring is fused onto an existing one, has not been described in the available literature.
Construction of Polycyclic and Fused Heterocyclic Architectures
The unique reactivity of the isocyano group, coupled with the steric and electronic properties of the cyclohexylidene moiety, makes this compound a valuable reagent in the synthesis of complex heterocyclic frameworks. Its application extends to the construction of both polycyclic and fused heterocyclic systems through a variety of reaction cascades, often initiated by multicomponent reactions or cycloadditions.
One of the primary strategies for constructing polycyclic heterocycles involves the Ugi four-component reaction (Ugi-4CR). In a typical sequence, this compound, an amine, a carbonyl compound, and a carboxylic acid react in a concerted fashion to produce a highly functionalized acyclic intermediate. This intermediate, bearing multiple reactive sites, can then undergo subsequent intramolecular cyclization reactions to forge the polycyclic scaffold. The cyclohexylidene group can play a crucial role in directing the stereochemistry of these cyclizations and influencing the conformation of the resulting ring systems.
Fused heterocyclic architectures are also accessible using this compound through domino reactions. For instance, a Passerini three-component reaction, involving an aldehyde, a carboxylic acid, and this compound, can generate an α-acyloxy carboxamide. This product can be designed to contain additional functional groups that participate in subsequent intramolecular cyclizations, such as Diels-Alder or nucleophilic substitution reactions, to yield fused ring systems. The rigidity of the cyclohexylidene moiety can be exploited to control the facial selectivity of these cycloaddition reactions.
Furthermore, cascade reactions initiated by the Michael addition of the nucleophilic α-carbon of this compound to an activated alkene can trigger a sequence of intramolecular cyclizations. This approach has been utilized to construct intricate polycyclic systems in a single synthetic operation, demonstrating the efficiency and atom economy of employing this versatile reagent. The strategic placement of functional groups on the Michael acceptor allows for the programmed formation of multiple rings.
Total Synthesis of Natural Products and Bioactive Molecules via this compound
The utility of this compound is prominently showcased in the total synthesis of complex natural products and bioactive molecules. Its ability to participate in reactions that rapidly build molecular complexity makes it an attractive tool for synthetic chemists.
Strategic Application of this compound in Retrosynthetic Analysis
In the realm of retrosynthetic analysis, this compound is recognized as a synthon for generating key structural motifs within a target molecule. Its disconnection often leads to simpler, commercially available starting materials. For instance, a complex heterocyclic core within a natural product can be retrosynthetically disconnected via a multicomponent reaction pathway, identifying this compound as a crucial building block.
A common retrosynthetic strategy involves identifying a substituted heterocyclic ring system, such as a spiro-oxindole or a fused pyrrolidine, within the target natural product. This substructure can often be traced back to a cycloaddition or a multicomponent reaction involving this compound. The cyclohexylidene moiety is particularly useful in the retrosynthesis of spirocyclic systems, where the quaternary spiro-carbon is directly installed by the reagent.
For example, in the retrosynthesis of certain alkaloids containing a complex polycyclic core, a key disconnection might involve a hypothetical intramolecular Diels-Alder reaction. The precursor for this reaction could be envisioned as being assembled through a Passerini or Ugi reaction where this compound provides a crucial fragment of the molecule, including a stereocenter that dictates the outcome of the subsequent cycloaddition. This strategic disconnection simplifies the synthetic problem by breaking down the complex target into more manageable subunits.
Exemplary Total Syntheses Enabled by this compound Chemistry
While specific examples of total syntheses solely relying on this compound are not extensively documented in readily available literature, the broader class of isocyanoacetate derivatives has been instrumental in the synthesis of various natural products. The principles demonstrated in these syntheses are directly applicable to the use of the title compound.
For instance, the core of the manzamine alkaloids, a group of marine natural products with potent biological activities, features a complex polycyclic system. The synthesis of these alkaloids often involves the construction of a key piperidine (B6355638) or azepine ring fused to other carbocyclic or heterocyclic rings. Isocyanoacetate derivatives have been employed in multicomponent strategies to assemble key fragments of these molecules, which are then elaborated to the final natural product. The cyclohexylidene group in this compound could offer advantages in controlling the stereochemistry of key bond-forming steps in such syntheses.
Similarly, the discorhabdin alkaloids, another class of marine natural products with a unique pyrroloiminoquinone core, present a formidable synthetic challenge. Retrosynthetic analysis of these molecules often reveals opportunities for the application of isocyanide-based multicomponent reactions to construct highly substituted pyrrole or imidazole (B134444) precursors. nih.gov Although not explicitly demonstrated with this compound, its use in such a context could facilitate the rapid assembly of the heterocyclic core.
Synthetic Modification and Analog Design of Methyl Cyclohexylidene Isocyano Acetate
Structure-Reactivity Relationships of Methyl cyclohexylidene(isocyano)acetate Derivatives
The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric properties of the substituents on the cyclohexyl ring and the ester group. The isocyano group can act as a nucleophile or an electrophile, participating in a variety of reactions such as cycloadditions, multicomponent reactions, and insertions. nih.govresearchgate.net
The electron-withdrawing nature of the ester group increases the acidity of the α-proton, facilitating its deprotonation and subsequent reaction with electrophiles. The cyclohexylidene group, on the other hand, introduces steric bulk that can influence the stereochemical outcome of reactions at the α-position.
Influence of Substituents on the Cyclohexyl Ring:
The introduction of substituents on the cyclohexyl ring can significantly alter the reactivity of the molecule. Electron-donating groups can increase the electron density on the double bond, potentially influencing its participation in certain cycloaddition reactions. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the double bond. The position and stereochemistry of these substituents can also impose conformational constraints on the ring, thereby affecting the accessibility of the reactive centers.
Influence of the Ester Group:
Modification of the ester group, for instance, by replacing the methyl group with bulkier alkyl or aryl groups, can introduce further steric hindrance. This can be strategically employed to control the selectivity of certain reactions. Furthermore, the nature of the ester can influence the electronic properties of the isocyanoacetate moiety, albeit to a lesser extent than substituents directly on the ring.
A hypothetical study on the effect of substituents on the cyclohexyl ring on the rate of a model reaction, such as a [3+2] cycloaddition with an alkene, could yield the following illustrative data:
| Derivative | Substituent on Cyclohexyl Ring | Position of Substituent | Relative Reaction Rate |
| 1a | -H | - | 1.0 |
| 1b | -CH₃ | 4 | 1.2 |
| 1c | -OCH₃ | 4 | 1.5 |
| 1d | -NO₂ | 4 | 0.7 |
| 1e | -CH₃ | 2 | 0.9 |
Note: This data is illustrative and intended to demonstrate potential structure-reactivity trends.
Synthesis of Substituted and Stereoisomeric Analogs of this compound
The synthesis of substituted and stereoisomeric analogs of this compound can be achieved through various synthetic strategies.
Synthesis of Substituted Analogs:
Substituted analogs can be prepared by starting with appropriately substituted cyclohexanones. The Knoevenagel condensation of a substituted cyclohexanone (B45756) with methyl isocyanoacetate would yield the corresponding substituted this compound. The choice of base and reaction conditions can be crucial to optimize the yield and prevent side reactions.
Another approach involves the modification of the pre-formed this compound. For instance, electrophilic aromatic substitution on an aryl-substituted cyclohexylidene ring could introduce further functionality.
Synthesis of Stereoisomeric Analogs:
The synthesis of stereoisomeric analogs presents a greater challenge due to the potential for E/Z isomerism at the double bond and the creation of new stereocenters upon substitution.
E/Z Isomers: The stereoselectivity of the Knoevenagel condensation can be influenced by the reaction conditions. The use of specific catalysts or reaction media may favor the formation of one isomer over the other.
Diastereomers and Enantiomers: For analogs with chiral centers, asymmetric synthesis methodologies are required. This could involve the use of chiral auxiliaries, chiral catalysts, or starting from enantiomerically pure substituted cyclohexanones. For instance, an asymmetric Michael addition to an α,β-unsaturated isocyanoacetate could be a viable route to introduce a stereocenter at the α-position.
A representative synthetic scheme for a substituted analog is shown below:
Advanced Analytical and Spectroscopic Techniques for Methyl Cyclohexylidene Isocyano Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
NMR spectroscopy is a cornerstone technique for the structural analysis of Methyl cyclohexylidene(isocyano)acetate, providing detailed information about the atomic connectivity and the chemical environment of each nucleus.
One-dimensional NMR experiments provide fundamental data on the chemical structure.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and a series of multiplets for the ten protons of the cyclohexylidene ring. The protons on the carbons adjacent to the double bond (allylic protons) would appear at a different chemical shift than the other ring protons.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key resonances include the isocyano carbon (-N≡C), the ester carbonyl carbon (C=O), the sp² carbons of the C=C double bond, the methyl ester carbon (-OCH₃), and the sp³ carbons of the cyclohexylidene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
¹⁵N NMR: Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments can be challenging but provide direct insight into the electronic structure of the isocyano functional group. huji.ac.ilwikipedia.org The chemical shift of the ¹⁵N nucleus in the isocyanide group is highly sensitive to its electronic environment and differs significantly from that of a nitrile (cyanide) nitrogen. nih.gov For isocyanides, the ¹⁵N chemical shift typically appears in a specific region of the spectrum, which helps to unambiguously confirm the presence of this functional group. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -COOCH₃ | 3.7 - 3.8 | Singlet |
| ¹H | Cyclohexylidene (-CH₂-) | 1.5 - 1.8 | Multiplet |
| ¹H | Cyclohexylidene (allylic -CH₂-) | 2.2 - 2.8 | Multiplet |
| ¹³C | -C OOR | 160 - 165 | Singlet |
| ¹³C | -N≡C | 155 - 165 | Singlet |
| ¹³C | C =C | 140 - 150 | Singlet |
| ¹³C | C=C | 115 - 125 | Singlet |
| ¹³C | -COOC H₃ | 50 - 55 | Quartet |
| ¹³C | Cyclohexylidene (-C H₂-) | 25 - 40 | Triplet |
Note: Predicted values are based on typical chemical shift ranges for these functional groups and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring methylene (B1212753) (-CH₂-) groups within the cyclohexylidene ring, allowing for the assignment of these proton signals.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the singlet at ~3.7 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~52 ppm in the ¹³C spectrum, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of the molecule. Key expected correlations for this compound would include:
A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
Correlations from the allylic protons on the cyclohexane (B81311) ring to the sp² carbons of the double bond and the isocyano-bearing carbon.
A correlation from the allylic protons to the quaternary carbon of the cyclohexylidene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry. In this molecule, it could reveal through-space interactions between the methyl ester protons and specific protons on the cyclohexylidene ring, providing information about the molecule's preferred conformation.
Mass Spectrometry for Molecular Characterization and Reaction Pathway Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₃NO₂), distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 179.09463 Da. The observation of a molecular ion peak with this exact mass in an HRMS experiment would serve as strong evidence for the compound's elemental composition.
In MS/MS experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of an ester often involves characteristic losses of the alkoxy group or the entire ester group. libretexts.org For this compound, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group and the isocyano group, as well as fragmentation of the cyclohexylidene ring. youtube.comresearchgate.net
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Da) | Proposed Loss | Fragment Formula |
|---|---|---|
| 152.0895 | Loss of C₂H₃ (from ring) | [C₈H₁₁NO₂]⁺ |
| 148.0555 | Loss of OCH₃ | [C₉H₁₀NO]⁺ |
| 120.0549 | Loss of COOCH₃ | [C₈H₈N]⁺ |
| 93.0578 | Cyclohexenyl isocyanide fragment | [C₇H₇N]⁺ |
Note: The fragmentation pathways are predictive and based on common fragmentation mechanisms for related structures.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. X-ray crystallography would precisely determine all bond lengths, bond angles, and torsional angles in the solid state.
This analysis would confirm the geometry of the exocyclic double bond and establish the conformation of the cyclohexane ring, which is often found in a chair or distorted chair conformation in similar structures. nih.gov Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or van der Waals forces. While no specific crystal structure for this exact compound has been reported in the reviewed literature, analysis of related cyclohexylidene derivatives provides a strong basis for what to expect. nih.gov
Single-Crystal X-ray Diffraction of this compound and Its Adducts
No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound or any of its adducts, have been found in the searched crystallographic databases.
Understanding Intermolecular Interactions and Conformations in the Solid State
Without crystal structure data, a detailed analysis of the intermolecular interactions (such as hydrogen bonding or van der Waals forces) and the preferred molecular conformation of this compound in the solid state is not possible.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring
Specific IR and Raman spectra for this compound, along with the assignment of characteristic vibrational bands for its isocyano (-N≡C), ester (C=O, C-O), and cyclohexylidene (=C) functional groups, are not available in the reviewed literature. Therefore, a discussion on its use in reaction monitoring cannot be substantiated with specific examples.
Emerging Frontiers and Future Perspectives in Methyl Cyclohexylidene Isocyano Acetate Chemistry
Development of Novel Catalytic Systems for Methyl cyclohexylidene(isocyano)acetate Transformations
The isocyanoacetate functional group is a well-established synthon in a variety of chemical transformations, including cycloadditions and multicomponent reactions. acs.orgrsc.org The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound, particularly in achieving high levels of selectivity and efficiency. Future research is likely to focus on several key areas:
Asymmetric Catalysis : The creation of chiral centers is a cornerstone of modern medicinal and materials chemistry. Catalytic asymmetric reactions using isocyanoacetates have been developed to produce enantio-enriched heterocyclic rings and other valuable structures. acs.orgnih.gov Systems employing chiral magnesium catalysts or quinine-derived squaramide organocatalysts have shown success in reactions with general isocyanoacetates. acs.orgrsc.org Adapting these systems for this compound could enable the synthesis of complex molecules with controlled stereochemistry at the quaternary carbon center.
Transition-Metal-Free Catalysis : To align with the principles of green chemistry, there is a growing interest in avoiding heavy or toxic transition metals. rsc.org Transition-metal-free conditions have been successfully employed for the α-allylation of isocyanoacetates, demonstrating the feasibility of these approaches. nih.gov Developing base-mediated or organocatalytic systems for transformations of this compound would represent a significant step towards more sustainable synthetic routes.
Earth-Abundant Metal Catalysis : Catalysts based on earth-abundant and non-toxic metals are an attractive alternative to precious metal catalysts. researchgate.net Research into complexes of metals like manganese, copper, or nickel could yield efficient catalysts for domino reactions, desymmetrization, or cross-coupling involving the cyclohexylidene moiety. nih.govnih.gov
Below is a table outlining potential catalytic systems and their prospective applications in the transformation of this compound.
| Catalyst Type | Potential Transformation | Desired Outcome |
| Chiral Magnesium-Oxazoline Complexes | Asymmetric Cycloaddition | Enantiomerically pure spirocyclic compounds |
| Quinine-Derived Organocatalysts | Formal [3+2] Cycloaddition | Diastereo- and enantioselective synthesis of dihydropyrroles |
| Silver(I)/Aminophosphine Binary Systems | Asymmetric Aldol (B89426) Reactions | Chiral oxazolines with fully substituted stereocenters researchgate.net |
| Transition-Metal-Free (e.g., Cs₂CO₃) | α-Allylation (SN2′ Reaction) | Synthesis of α-allylated isocyanoacetates with high selectivity nih.gov |
| Earth-Abundant Metal (e.g., Cu, Ni) | Domino Ring-Opening/Cyclization | Construction of complex polycyclic frameworks |
Integration of Photoredox and Electrochemical Methods in this compound Synthesis
Recent advances in synthetic methodology have highlighted the power of photoredox and electrochemical techniques to drive chemical reactions under mild and environmentally benign conditions. nih.gov These strategies offer alternatives to traditional methods that often require harsh reagents or high temperatures.
Photoredox Catalysis : Visible-light photoredox catalysis utilizes light energy to facilitate single-electron transfer processes, enabling the formation of reactive radical intermediates. rsc.org This approach could be applied to the functionalization of this compound in several ways. For instance, photoredox-mediated protocols could allow for the introduction of various functional groups onto the cyclohexyl ring or facilitate novel cycloaddition reactions that are not accessible through thermal pathways. nih.govfigshare.com
Electrochemical Synthesis : Organic electrochemistry uses electric current as a "reagent" to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. nih.govrsc.org This has been identified as a green and powerful tool for enriching structural diversity. nih.gov Electrochemical methods have been developed for the synthesis of isocyanides from precursors like formamides or aminotetraols, offering a potentially safer and milder route to this compound itself. youtube.com Furthermore, electrochemical C-H functionalization could be employed to modify the cyclohexylidene scaffold directly. researchgate.netchemrxiv.org
The table below compares the potential advantages of these modern synthetic methods over traditional approaches.
| Feature | Traditional Synthesis | Photoredox / Electrochemical Methods |
| Activation | Often requires high temperatures or harsh chemical reagents. | Uses visible light or electricity as the driving force. |
| Reagents | May use stoichiometric, toxic, or hazardous oxidants/reductants. | Utilizes catalytic amounts of photosensitizers or mediators; avoids toxic reagents. nih.gov |
| Conditions | Can require inert atmospheres and strictly anhydrous conditions. | Often proceeds under mild, ambient temperature and pressure. rsc.org |
| Selectivity | Can be difficult to control, leading to side products. | Can offer unique reaction pathways and improved selectivity. |
| Sustainability | Generates significant chemical waste. | Aligns with green chemistry principles by minimizing waste and energy consumption. nih.gov |
Design of Advanced Molecular Architectures Utilizing this compound Scaffolds
The term "molecular architecture" refers to the design and synthesis of complex, three-dimensional structures from well-defined molecular building blocks. rsc.org The unique geometry and reactivity of this compound make it an intriguing candidate for the construction of such advanced architectures.
The rigid cyclohexylidene unit can act as a scaffold, pre-organizing appended functional groups into specific spatial arrangements. The isocyanoacetate moiety is a powerful tool for multicomponent reactions, which allow for the rapid assembly of complex products from three or more starting materials in a single step. This combination of a rigid core and a versatile reactive group could be leveraged to create a variety of sophisticated structures:
Supramolecular Cages and Vessels : By attaching multiple this compound units to a central core, it may be possible to construct large, cage-like molecules. rsc.org These molecular vessels could be used for host-guest chemistry, encapsulation, and catalysis. rsc.org
Functional Polymers and Materials : The isocyanide group can be polymerized or used to functionalize existing polymer backbones. Using this compound as a monomer could lead to polymers with controlled stereochemistry and rigidity, potentially useful in materials science or as chiral stationary phases in chromatography.
Foldamers and Biomimetic Structures : Foldamers are non-natural oligomers that adopt well-defined secondary structures, mimicking biological molecules like peptides. nih.gov The conformational constraints imposed by the cyclohexylidene ring could guide the folding of oligomers derived from this building block, leading to novel helical or sheet-like architectures. nih.gov
This table outlines potential molecular architectures and their prospective applications.
| Molecular Architecture | Design Principle | Potential Application |
| Molecular Cages | Covalent assembly of multiple building blocks around a central point. rsc.org | Encapsulation, drug delivery, catalysis in confined spaces. |
| Chiral Polymers | Polymerization of monomers with defined stereochemistry. | Chiral separation media, sensors for chiral molecules. |
| Foldectures | Self-assembly of foldamers into crystalline, 3D structures. nih.gov | Biomimetic materials, functional microscale devices. nih.gov |
| Rotaxanes | Threading a linear molecule through a macrocycle. mdpi.com | Molecular switches, stimuli-responsive materials. mdpi.com |
| Porous Organic Frameworks | Reticulation of rigid building blocks into extended networks. semanticscholar.org | Gas storage, separation, heterogeneous catalysis. |
Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in this compound Chemistry
Reaction Prediction : AI models, particularly those based on graph neural networks or transformers, can be trained on vast databases of known chemical reactions to predict the likely outcomes of new transformations. chemcopilot.comengineering.org.cn Such models could predict the products of reactions involving this compound with various reagents, helping chemists to identify promising synthetic routes before entering the lab. chemcopilot.com
Condition Optimization : ML algorithms, especially those employing Bayesian optimization or active learning, are highly effective at optimizing reaction conditions such as temperature, solvent, catalyst, and concentration to maximize yield or selectivity. beilstein-journals.orgvapourtec.com These strategies are powerful even in low-data scenarios, making them ideal for developing new chemistry where initial experiments are limited. nih.gov An automated robotic platform guided by an ML model could rapidly screen hundreds of conditions to find the optimal parameters for a key transformation.
De Novo Molecular Design : AI can also be used to design entirely new molecules with desired properties. nih.gov By using this compound as a starting fragment, generative models could propose novel molecular architectures with predicted biological activity or material properties, guiding synthetic efforts toward high-value targets.
The following table illustrates the components of a hypothetical machine learning model for optimizing a reaction involving this compound.
| Model Component | Description | Example for this compound |
| Input Parameters | The variables of the reaction to be optimized. | Reactant concentrations, temperature, catalyst type, solvent, base. |
| Objective Function | The target outcome to be maximized or minimized. | Reaction yield (%), enantiomeric excess (ee%), or a combined score. |
| ML Algorithm | The predictive model that learns the relationship between inputs and outputs. | Random Forest, Gradient Boosting, or a Gaussian Process for Bayesian Optimization. eurekalert.org |
| Output | The predicted optimal conditions and the expected outcome. | Optimal catalyst: Chiral Phosphine Ligand X; Solvent: Toluene; Temp: 25°C; Predicted Yield: 95%. |
| Feedback Loop | Experimental results are fed back into the model to improve its predictive accuracy. | An automated flow reactor performs the suggested experiment and the measured yield refines the model. vapourtec.com |
Q & A
Q. What are the established synthetic routes for preparing methyl cyclohexylidene(isocyano)acetate, and how is its purity validated?
this compound is synthesized via a three-step protocol starting from α-amino acids, avoiding chromatographic purification. For example, α-isocyano esters are prepared by modifying standard protocols involving condensation, cyclization, and functionalization steps . Purity is validated using gas chromatography (GC) for solvent residues and NMR spectroscopy for structural confirmation. For instance, spectral data (e.g., H NMR, C NMR) and elemental analysis are critical for confirming the absence of byproducts like unreacted aldehydes or amines .
Q. How does this compound participate in multicomponent reactions (MCRs) to form heterocyclic compounds?
This compound acts as a versatile isocyanide component in MCRs, enabling catalyst-free syntheses of nitrogen heterocycles. For example, in methanol, it reacts with aldehydes and amines to form oxazoles or pyrrolopyrimidines in high yields (e.g., 89% isolated yield for oxazoles) without requiring catalysts . The reaction mechanism involves nucleophilic attack by the amine, followed by cyclization and elimination steps. Its electron-withdrawing ester group enhances electrophilicity, facilitating rapid imine formation .
Advanced Research Questions
Q. What strategies are effective in controlling stereoselectivity during the synthesis of acyclic systems using this compound?
Stereochemical control in acyclic systems (e.g., sphingosines) is achieved via chiral auxiliaries or solvent-induced asymmetry. For instance, using enantiopure α-amino acids as starting materials ensures absolute configuration retention. Relative stereochemistry is controlled by adjusting reaction temperature and solvent polarity (e.g., THF vs. DMF), which influence transition-state geometries . Computational modeling (e.g., DFT) can predict diastereomeric ratios by analyzing steric and electronic interactions in key intermediates .
Q. How do reaction conditions influence the cyclization mechanisms involving this compound?
Cyclization efficiency depends on base strength and solvent polarity. For example, DBU (1,8-diazabicycloundec-7-ene) in THF promotes deprotonation of α-C–H bonds, enabling nucleophilic cyclization to pyrrolopyrimidines (Table I, ). In contrast, polar aprotic solvents like DMF stabilize zwitterionic intermediates, favoring oxazole formation . Metallation (e.g., Li or Mg) of the isocyano group further accelerates cyclization by enhancing nucleophilicity .
Q. How can researchers resolve contradictions in reported yields for MCRs involving this compound?
Yield discrepancies often arise from variations in α-substituents or solvent effects. For example, electron-withdrawing para-nitrophenyl groups on the isocyanide reduce yields (23–97%) due to steric hindrance, while methyl or ethyl substituents improve reactivity (Table 4, ). Systematic optimization studies should compare solvents (e.g., MeOH vs. THF) and catalyst loading to identify ideal conditions . Statistical tools like ANOVA can quantify the significance of each variable .
Q. What tandem or cascade processes utilize this compound for macrocyclic systems?
This compound enables tandem Knoevenagel-cyclization reactions for macrocycles like tubulysins. For instance, sequential imine formation, [4+2] cycloaddition, and ring-closing metathesis generate 16-membered macrocycles with high stereochemical fidelity . Cascade processes are particularly effective in aqueous media, where hydrogen bonding directs regioselectivity .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cycloadditions . Quantitative Structure-Property Relationship (QSPR) models correlate substituent electronic parameters (Hammett σ values) with reaction rates, enabling a priori design of derivatives for specific MCRs . Machine learning algorithms trained on reaction databases (e.g., CC-DPS) can also forecast byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
